

# 9-Anthraceneboronic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of **9-Anthraceneboronic acid**. This versatile compound serves as a crucial intermediate in a wide array of synthetic applications, from the development of advanced materials to the synthesis of novel pharmaceutical agents.

## Core Chemical Properties

**9-Anthraceneboronic acid** is an aromatic boronic acid featuring an anthracene backbone. This structure imparts unique photophysical properties and reactivity, making it a valuable tool in organic chemistry.<sup>[1]</sup> A summary of its key quantitative properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	222.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to tan or light yellow crystalline solid/powder	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	203-250 °C	<a href="#">[2]</a>
Solubility	Soluble in Methanol	<a href="#">[2]</a>
pKa (Predicted)	8.53 ± 0.30	<a href="#">[2]</a>
Density (Predicted)	1.26 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point (Predicted)	479.5 ± 28.0 °C	<a href="#">[2]</a>
Flash Point	243.8 °C	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **9-Anthraceneboronic acid** are critical for its effective utilization in research and development.

### Synthesis of 9-Anthraceneboronic Acid

The synthesis of **9-Anthraceneboronic acid** is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[\[6\]](#)

#### Step 1: Synthesis of 9-Bromoanthracene[\[6\]](#)

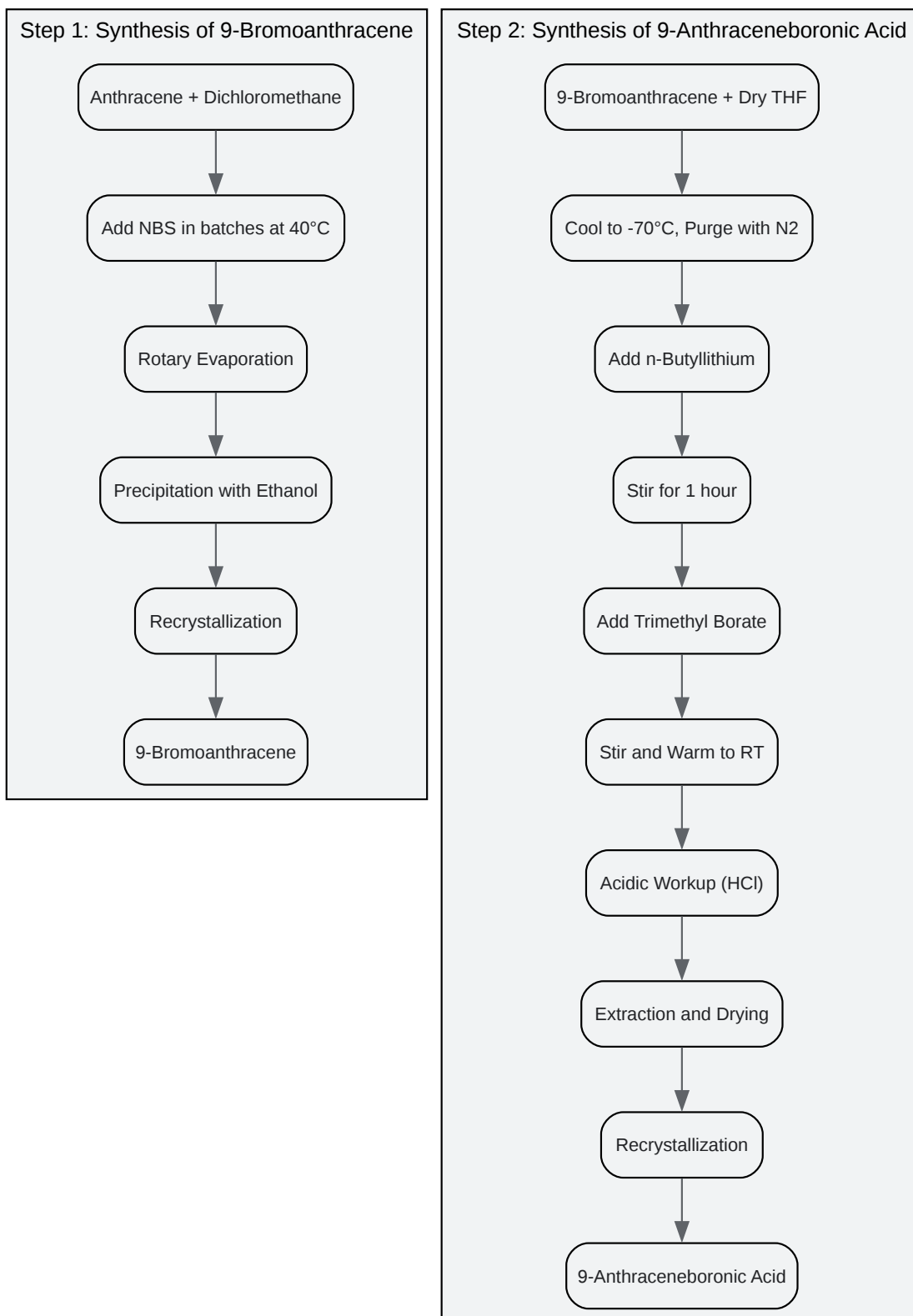
- In a 500mL three-neck flask equipped with a condenser, mechanical stirrer, and temperature-controlled heater, add 20.0g of anthracene and 150mL of dichloromethane.
- Heat the mixture to 40°C in a water bath.
- Add 19g of N-bromosuccinimide (NBS) in batches over 3 hours.

- Remove the majority of the solvent by rotary evaporation.
- Add a large amount of ethanol to precipitate the solid product.
- Recrystallize the resulting yellow-green crystals from a suitable solvent to obtain 9-bromoanthracene.

#### Step 2: Synthesis of **9-Anthraceneboronic Acid**[\[6\]](#)

- In a 250mL four-neck round-bottom flask, add 3.21g (12.50 mmol) of 9-bromoanthracene and 32mL of dry tetrahydrofuran (THF).
- Place the flask in a -70°C low-temperature bath and purge with N<sub>2</sub> for 30 minutes.
- Slowly add 5.20mL (12.50 mmol) of a 2.50 mol·L<sup>-1</sup> n-butyllithium solution in hexane over 10 minutes under N<sub>2</sub> protection. The solution color will change from pale yellow to brick red.
- Continue stirring the reaction at low temperature for 1 hour.
- Add 2.00g (19.0 mmol) of trimethyl borate (B(OCH<sub>3</sub>)<sub>3</sub>) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.
- Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
- Slowly add 50mL of 4% hydrochloric acid and stir for 30 minutes.
- Separate the organic layer and extract the aqueous layer three times with ether.
- Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude **9-Anthraceneboronic acid**.
- Recrystallize the crude product from benzene or petroleum ether to yield a pale yellow powder.

Below is a DOT language diagram illustrating the synthesis workflow.



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### Synthesis Workflow for **9-Anthraceneboronic Acid**

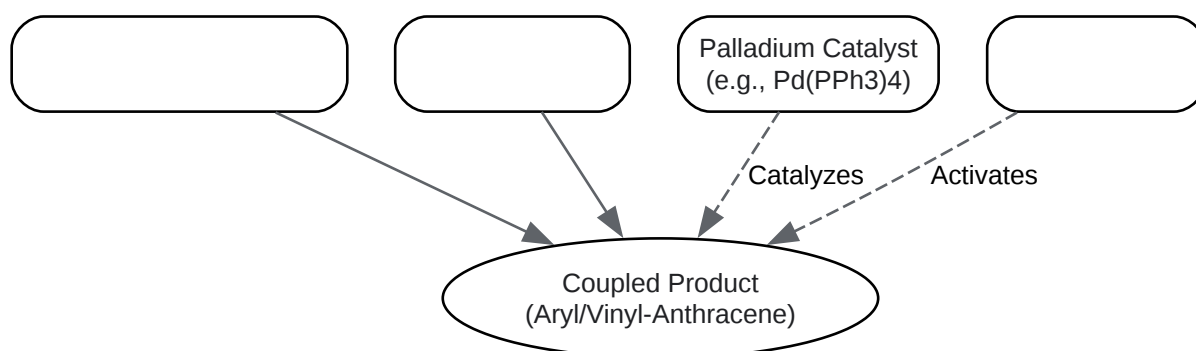
## Key Reactions: Suzuki-Miyaura Cross-Coupling

**9-Anthraceneboronic acid** is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1][7] This reaction allows for the coupling of the anthracene moiety with various aryl or vinyl halides, enabling the synthesis of complex organic molecules.[1]

General Protocol for Suzuki-Miyaura Coupling:[8][9]

- Under an inert atmosphere (e.g., nitrogen), dissolve the aryl halide (1 equivalent), **9-Anthraceneboronic acid** (1-1.5 equivalents), and a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 0.01-0.05 equivalents) in a suitable solvent system (e.g., toluene, THF).
- Add an aqueous solution of a base (e.g., 2M  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ ).
- Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, extracting the product with an organic solvent.
- Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the desired coupled product.

The following diagram illustrates the logical relationship in a Suzuki-Miyaura coupling reaction.



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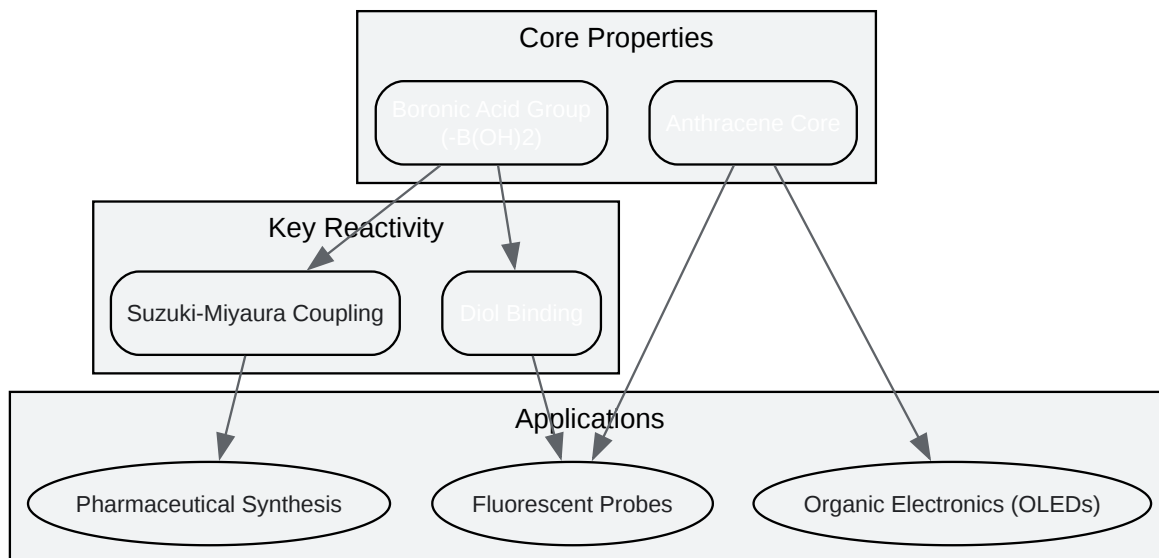
## Suzuki-Miyaura Cross-Coupling Reaction

## Applications in Research and Drug Development

The unique chemical structure of **9-Anthraceneboronic acid** makes it a valuable building block in several areas of scientific research and industrial applications.

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate for the synthesis of novel drug candidates.<sup>[1][7]</sup> The Suzuki coupling reaction enables the attachment of various chemical moieties to the anthracene scaffold, facilitating the creation of diverse molecular libraries for biological screening.<sup>[1]</sup>
- **Organic Electronics and Materials Science:** The fluorescent properties of the anthracene core are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials.<sup>[1][4]</sup> The boronic acid group allows for controlled polymerization and functionalization of surfaces.<sup>[1]</sup>
- **Fluorescent Probes:** Derivatives of **9-Anthraceneboronic acid** are employed in the design of fluorescent probes for biological imaging and sensing applications.<sup>[4]</sup> Boronic acids are known to interact with diols, a feature that can be exploited for the detection of specific biomolecules like saccharides.<sup>[4]</sup>
- **Catalysis and Reagent Development:** The specific steric and electronic profile of **9-Anthraceneboronic acid** makes it a subject of research for developing new catalytic systems and specialized reagents.<sup>[1]</sup>

The diagram below outlines the logical relationship between the properties of **9-Anthraceneboronic acid** and its primary applications.



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### Properties and Applications of 9-Anthraceneboronic Acid

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